Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18147129
InChI: InChI=1S/C10H8ClNO2S/c1-5-7-6(3-4-12-9(7)11)15-8(5)10(13)14-2/h3-4H,1-2H3
SMILES:
Molecular Formula: C10H8ClNO2S
Molecular Weight: 241.69 g/mol

Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC18147129

Molecular Formula: C10H8ClNO2S

Molecular Weight: 241.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate -

Specification

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
IUPAC Name methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H8ClNO2S/c1-5-7-6(3-4-12-9(7)11)15-8(5)10(13)14-2/h3-4H,1-2H3
Standard InChI Key QEMANMACWZWYLO-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=C1C(=NC=C2)Cl)C(=O)OC

Introduction

Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate is a complex heterocyclic compound featuring a thieno[3,2-c]pyridine core. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. It contains both sulfur and nitrogen atoms, which contribute to its unique chemical properties and biological activity.

Synthesis and Chemical Reactions

The synthesis of Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide as a nucleophile. The specific products formed depend on the reaction conditions and reagents used.

Biological Activity and Potential Applications

Research indicates that Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate exhibits significant biological activity, particularly in the fields of oncology and neurology. Its mechanism of action typically involves interactions with specific molecular targets such as enzymes or receptors, which can modulate various biological pathways.

Field of ApplicationPotential Use
OncologyTherapeutic effects against cancer cells
NeurologyPotential treatments for neurological disorders

Comparison with Similar Compounds

Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate can be compared with several similar compounds that share structural characteristics but differ in substituents or functional groups. Notable similar compounds include:

Compound NameMolecular FormulaUnique Features
4-chloro-2-methylthieno[3,2-c]pyridineC9H6ClNSDifferent substitution pattern affecting reactivity
7-chloro-3-methylthieno[2,3-c]pyridineC8H6ClNSLacks carboxylate group; different core structure
Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylateC9H6ClNO2SSimilar core but varies in position of substituents

Research Findings and Future Directions

Studies investigating the interactions of Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate with biological targets have revealed its potential to influence several pathways. These investigations often focus on its binding affinity to specific receptors or enzymes, which can elucidate its therapeutic potential and mechanisms of action. Future research directions may include optimizing synthesis routes to enhance yield and purity, as well as exploring its pharmacological properties further.

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